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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293 Get Quote

An in-depth analysis of the potent and selective MTHFD2 inhibitor, DS18561882, for

professionals in drug development and cancer research.

Introduction
DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1]

MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a

compelling target for anticancer therapies.[2] DS18561882 originates from a tricyclic coumarin

scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This

technical guide provides a comprehensive overview of the structure-activity relationship (SAR)

of DS18561882, detailing its mechanism of action, quantitative data, and the experimental

protocols used in its evaluation.

Core Structure and Mechanism of Action
The foundational structure of DS18561882 is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like DS18561882 is the

disruption of one-carbon metabolism, which leads to a depletion of formate essential for purine

synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in

cancer cells.[5]

The development of DS18561882 involved key structural modifications to an initial lead

compound to enhance its potency and selectivity. X-ray crystallography has been instrumental
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in elucidating the binding mode of DS18561882 and its analogs within the MTHFD2 active site.

[3]

Structure-Activity Relationship (SAR)
The potency and selectivity of DS18561882 are attributed to specific substitutions on its

tricyclic coumarin core. The key modifications that led to the discovery of DS18561882 include

the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of

the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the

enhanced potency is the formation of a salt bridge between the amine moiety and the

diphosphate linker of the NAD+ cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide

significantly improved cell permeability and, consequently, the cell-based growth inhibition

against human breast cancer cell lines.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data for DS18561882, providing a clear

comparison of its activity and selectivity.

Parameter Value Target(s) Reference(s)

IC50 0.0063 µM MTHFD2 [1]

0.57 µM MTHFD1 [1]

Selectivity
>90-fold for MTHFD2

over MTHFD1
MTHFD2/MTHFD1 [1]

GI50 140 nM
MDA-MB-231 (Breast

Cancer Cells)
[3][6]
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Animal Model Cell Line Dose Effect Reference(s)

Mouse Xenograft MDA-MB-231

30, 100, or 300

mg/kg (oral,

twice daily)

Dose-dependent

tumor growth

inhibition; 67%

tumor growth

inhibition (TGI) at

300 mg/kg

[1][6]

Parameter 30 mg/kg 100 mg/kg 300 mg/kg Reference(s)

Cmax (µg/mL) 11.4 56.5 90.1 [1]

t1/2 (hours) 2.21 2.16 2.32 [1]

AUC (µg·h/mL) 64.6 264 726 [1]

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors. The

following are representative protocols for key experiments performed in the characterization of

DS18561882.

MTHFD2 Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

Recombinant human MTHFD2 protein

Assay buffer

DS18561882 or other test compounds

5,10-methylenetetrahydrofolate (CH2-THF)

NAD+
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Plate reader (fluorescence or absorbance)

Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and

varying concentrations of the test inhibitor.

Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.

Incubate the reaction at a controlled temperature, typically 37°C.

Measure the production of NADH, a product of the dehydrogenase reaction, over time using

a plate reader.

Calculate the rate of NADH production and determine the half-maximal inhibitory

concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)
This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)

Cell culture medium and supplements

DS18561882 or other test compounds

96-well plates

Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

Seed cancer cells into 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of the MTHFD2 inhibitor.
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Incubate the plates for a period of 72 hours.

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.

In Vivo Mouse Xenograft Model
This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in

a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude)

MDA-MB-231 human breast cancer cells

DS18561882 formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)

Calipers for tumor measurement

Procedure:

Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into vehicle control and treatment groups.

Administer DS18561882 or vehicle orally at the specified dose and schedule (e.g., 300

mg/kg, twice daily).

Regularly measure tumor volume and monitor the body weight of the mice throughout the

study.

At the end of the study, excise and weigh the tumors to determine the extent of tumor growth

inhibition.
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Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer

understanding of the scientific rationale and processes involved in the study of DS18561882.
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Figure 1: MTHFD2 Inhibition Signaling Pathway.
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Figure 2: Experimental Workflow for DS18561882 Evaluation.

Conclusion
DS18561882 stands out as a highly potent and selective MTHFD2 inhibitor with promising in

vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in

optimizing its pharmacological properties. The experimental protocols outlined in this guide

provide a framework for the continued investigation of DS18561882 and the development of

novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of

DS18561882 is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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